ICMT-IN-48

ICMT inhibition Ras signaling Anticancer

ICMT-IN-48 is a competitive inhibitor of hIcmt (Km=13 μM for prenylated methyl acceptor) with SAM-modulated potency (IC50: 3.5 μM at 1×Km SAM, 2.3 μM at 10×Km SAM). Ideal for SAR studies, kinetic mechanism investigations, and cellular models assessing partial ICMT inhibition effects on Ras localization without complete ablation cytotoxicity. Benchmarks against cysmethynil (IC50 ~1.5-2.4 μM).

Molecular Formula C30H37NO5
Molecular Weight 491.6 g/mol
CAS No. 5936-41-4
Cat. No. B12371773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICMT-IN-48
CAS5936-41-4
Molecular FormulaC30H37NO5
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)C(CCN(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3)C4=CC=CC=C4OC)C
InChIInChI=1S/C30H37NO5/c1-30(2)20-23(16-19-36-30)25(26-8-5-6-9-27(26)34-4)15-17-31(29(32)28-10-7-18-35-28)21-22-11-13-24(33-3)14-12-22/h5-14,18,23,25H,15-17,19-21H2,1-4H3
InChIKeyIBRKOWZDJXRAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICMT-IN-48 (CAS 337486-54-1) | ICMT Inhibitor with Defined Kinetic Profile


ICMT-IN-48 (synonym: compound 1; correct CAS: 337486-54-1) is a synthetic small molecule inhibitor of human isoprenylcysteine carboxyl methyltransferase (hIcmt). It is characterized as a competitive inhibitor with respect to the prenylated methyl acceptor substrate, exhibiting a Km of 13 μM . The compound's inhibitory potency is modulated by the concentration of the co-substrate S-adenosylmethionine (SAM), with reported IC50 values of 3.5 μM at 1×Km SAM and 2.3 μM at 10×Km SAM . The user-provided CAS 5936-41-4 is noted as a known cross-reference discrepancy in some vendor databases but is not the primary identifier for this compound .

ICMT-IN-48 Procurement: Why ICMT Inhibitors Are Not Interchangeable


ICMT inhibitors exhibit significant variability in potency, mechanism of action, and chemical scaffold, which directly impacts their utility in experimental models. For example, while cysmethynil is a well-characterized hIcmt inhibitor with an in vitro IC50 of 1.5-2.4 μM, its analog CAY10677 achieves an IC50 of 0.86 μM, and other tool compounds like C75 reach IC50 values of 0.5 μM [1][2]. Furthermore, kinetic mechanisms differ: some compounds act as competitive inhibitors of the prenyl acceptor, while others are non-competitive with respect to SAM [3]. Substituting one ICMT inhibitor for another without considering these parameters can lead to conflicting results in cellular assays, particularly when evaluating Ras mislocalization or downstream pathway inhibition. Therefore, selection of ICMT-IN-48 over a close analog requires justification based on its specific kinetic profile and potency within a given experimental context.

ICMT-IN-48: Quantitative Differentiation Data vs. Key Comparators


Comparative Inhibitory Potency: ICMT-IN-48 vs. Cysmethynil and CAY10677

ICMT-IN-48 demonstrates an IC50 of 2.3 μM at 10×Km SAM, which places it within the low-micromolar potency range typical of many ICMT inhibitors but with a specific dependence on SAM concentration . In comparison, the well-studied inhibitor cysmethynil has reported IC50 values ranging from 1.5 to 2.4 μM in similar in vitro assays [1]. The optimized cysmethynil analog CAY10677 achieves a 2-3 fold higher potency with an IC50 of 0.86 μM . This places ICMT-IN-48 as a compound with moderate potency, distinct from both the benchmark cysmethynil and the more potent analog CAY10677, thereby offering a unique tool for experiments where a moderate degree of ICMT inhibition is desired to avoid potential off-target effects or complete pathway ablation.

ICMT inhibition Ras signaling Anticancer

Kinetic Mechanism Differentiation: Competitive vs. Non-Competitive Inhibition of Prenyl Acceptor

ICMT-IN-48 is characterized as a competitive inhibitor with respect to the prenylated methyl acceptor substrate, with a reported Km of 13 μM . This contrasts with certain other ICMT inhibitors, such as compound 5 described by Butler et al. (2016), which was kinetically characterized as a competitive inhibitor for prenylated substrates but non-competitive for the cofactor SAM [1]. The specific competitive mechanism of ICMT-IN-48 for the prenyl acceptor binding site provides a distinct tool for probing the enzyme's active site and for structure-activity relationship (SAR) studies aimed at understanding substrate binding interactions.

Enzyme kinetics Mechanism of action ICMT

SAM-Dependent Potency Modulation: A Unique Feature of ICMT-IN-48

ICMT-IN-48 exhibits a distinct, quantifiable shift in inhibitory potency depending on the concentration of the co-substrate S-adenosylmethionine (SAM). The reported IC50 decreases from 3.5 μM at 1×Km SAM to 2.3 μM at 10×Km SAM . This SAM-dependent modulation of potency is a specific characteristic of ICMT-IN-48. While other ICMT inhibitors, such as cysmethynil, have been studied under defined SAM concentrations, the explicit reporting of this shift for ICMT-IN-48 provides a clear experimental variable for researchers to leverage. For instance, in cellular assays where endogenous SAM levels may fluctuate, ICMT-IN-48's potency could be predicted to vary accordingly, a factor not as well-quantified for many other ICMT tool compounds.

Cofactor dependence SAM Enzyme assay

ICMT-IN-48: Recommended Research & Procurement Application Scenarios


Mechanistic Enzyme Kinetics and SAR Studies

Researchers investigating the kinetic mechanism of ICMT or conducting structure-activity relationship (SAR) studies will find ICMT-IN-48 a valuable tool. Its defined competitive inhibition with respect to the prenylated methyl acceptor (Km = 13 μM) provides a clear baseline for comparison when evaluating novel inhibitors or probing the enzyme's active site [1]. This specific mechanistic data is essential for differentiating between substrate-competitive and non-competitive inhibition modes within the ICMT inhibitor class .

Cellular Assays Requiring Moderate ICMT Inhibition

In cellular models where complete ablation of ICMT activity leads to cytotoxicity or confounding off-target effects, ICMT-IN-48 offers a moderate potency profile (IC50 ~2.3-3.5 μM) [1]. This makes it suitable for studies examining the nuanced effects of partial ICMT inhibition on Ras localization, downstream signaling, or cellular senescence, as opposed to using more potent inhibitors like C75 (IC50 0.5 μM) that might induce a more pronounced or rapid phenotype.

Investigations of SAM-Dependent Pharmacology

ICMT-IN-48's quantifiable shift in potency with changing SAM concentration (from IC50 3.5 μM at 1×Km SAM to 2.3 μM at 10×Km SAM) makes it a useful probe for studies exploring the impact of cofactor availability on ICMT inhibitor efficacy [1]. This is particularly relevant in models of disease states where cellular SAM levels are known to be altered, allowing researchers to model and predict inhibitor behavior in a more physiologically relevant context.

Comparator Studies with Potent ICMT Inhibitors

ICMT-IN-48 serves as an important reference compound in studies comparing the biological effects of inhibitors across the potency spectrum. By benchmarking against cysmethynil (IC50 1.5-2.4 μM) [1] and more potent analogs like CAY10677 (IC50 0.86 μM) or ICMT-IN-50 (IC50 0.31 μM) , researchers can establish structure-activity relationships and correlate the degree of ICMT inhibition with specific cellular or in vivo outcomes.

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